molecular formula C16H26N4O3S B2897813 tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 1353947-15-5

tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No. B2897813
M. Wt: 354.47
InChI Key: YEDRGSXAKFQXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H26N4O3S and its molecular weight is 354.47. The purity is usually 95%.
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Scientific Research Applications

Potential as a Histamine H4 Receptor Ligand

A significant application of compounds related to tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is in the development of histamine H4 receptor (H4R) ligands. Research led by Altenbach et al. (2008) focused on synthesizing a series of 2-aminopyrimidines as ligands for H4R, which demonstrated potent in vitro activity and efficacy in anti-inflammatory and antinociceptive models, suggesting the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of similar compounds includes work by Çolak et al. (2021), who synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate. Their study provides insights into the molecular and crystal structure, highlighting the compound's potential for further chemical and pharmaceutical applications (Çolak et al., 2021).

Spin Interaction Studies

Orio et al. (2010) investigated the spin interactions in octahedral zinc complexes of mono- and diradical Schiff and Mannich bases, providing a framework for understanding the electronic properties of compounds that include tert-butyl groups in their structure. This research contributes to the broader field of coordination chemistry and its applications in materials science and catalysis (Orio et al., 2010).

Novel Aminomethylphenol for Malaria Treatment

Chavchich et al. (2016) conducted structure-activity relationship studies on pyridine and pyrimidine analogues of 2-aminomethylphenols, leading to the selection of a lead compound for malaria treatment and prevention. This research highlights the therapeutic potential of related chemical structures in developing new antimalarial drugs (Chavchich et al., 2016).

properties

IUPAC Name

tert-butyl 2-[[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-16(2,3)23-15(21)20-8-6-7-11(20)10-17-12-9-13(22-4)19-14(18-12)24-5/h9,11H,6-8,10H2,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDRGSXAKFQXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

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